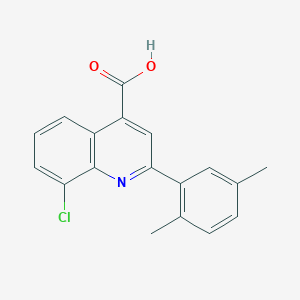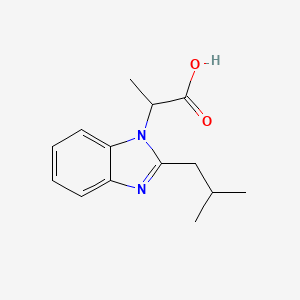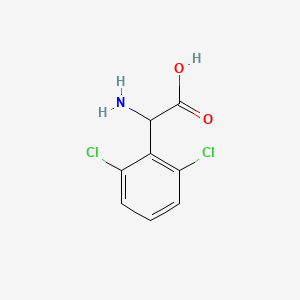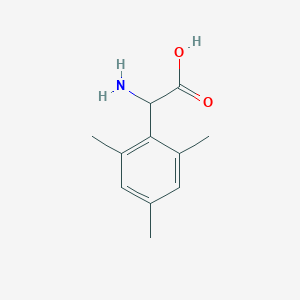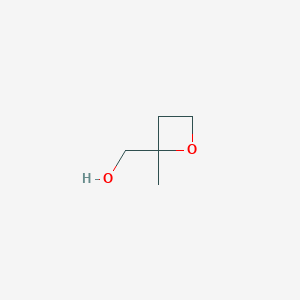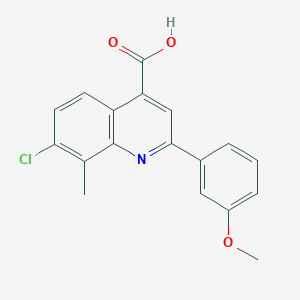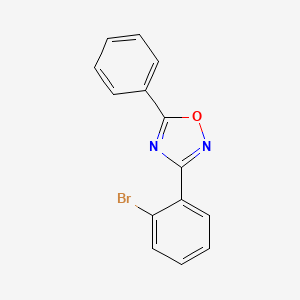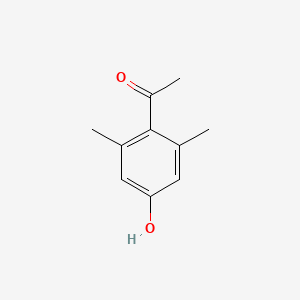
1-(4-ヒドロキシ-2,6-ジメチルフェニル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, also known as 4-hydroxy-2,6-dimethylacetophenone, is an organic compound with the molecular formula C10H12O2. It is a colorless to pale yellow solid with a characteristic aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
科学的研究の応用
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone can be synthesized through the esterification of 2,6-dimethylphenol with acetic anhydride, followed by partial hydrogenation . The reaction typically involves the following steps:
Esterification: 2,6-dimethylphenol reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the ester intermediate.
Partial Hydrogenation: The ester intermediate is then subjected to partial hydrogenation using a hydrogenation catalyst like palladium on carbon (Pd/C) to yield 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone.
Industrial Production Methods: Industrial production of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
作用機序
The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone can be compared with other similar compounds, such as:
4-Hydroxy-3,5-dimethylacetophenone: This compound has similar structural features but differs in the position of the hydroxyl group.
4-Hydroxy-2,6-dimethoxyacetophenone: This compound has methoxy groups instead of methyl groups, which can influence its chemical reactivity and biological activity.
4-Acetyl-2,6-dimethylphenol: This compound has an acetyl group at the para position, affecting its chemical properties and applications
Uniqueness: 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-(4-hydroxy-2,6-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(12)5-7(2)10(6)8(3)11/h4-5,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGVMVPBEQQZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398857 |
Source


|
| Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91060-92-3 |
Source


|
| Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
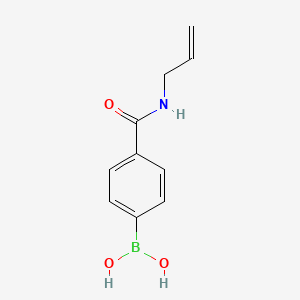

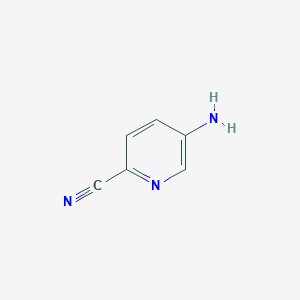
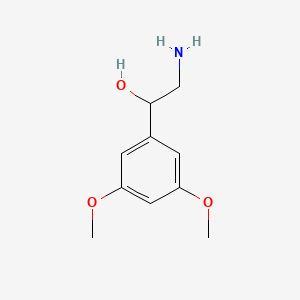
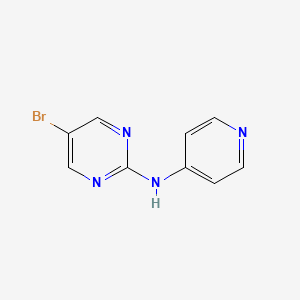
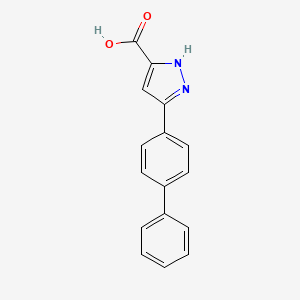
![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)
